molecular formula C86H70F24FeN8O2P5Ru B1436118 Ru-Re(FPh) CAS No. 1471276-06-8

Ru-Re(FPh)

Cat. No.: B1436118
CAS No.: 1471276-06-8
M. Wt: 2015.3 g/mol
InChI Key: HCMTWCVJZHGHGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

Ru-Re(FPh) plays a crucial role in biochemical reactions, particularly in the context of artificial photosynthesis. The compound interacts with various biomolecules, including enzymes and proteins, to facilitate the reduction of carbon dioxide. The ruthenium (II) complex acts as a photosensitizer, absorbing visible light and transferring electrons to the rhenium (I) biscarbonyl complex. This electron transfer is essential for the catalytic reduction of carbon dioxide to carbon monoxide .

Cellular Effects

Ru-Re(FPh) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to reduce carbon dioxide to carbon monoxide can impact cellular respiration and energy production. Additionally, the presence of Ru-Re(FPh) in cells can alter the expression of genes involved in metabolic pathways, leading to changes in cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of Ru-Re(FPh) involves the absorption of visible light by the ruthenium (II) complex, which then undergoes a reductive quenching process. This process generates excited-state electrons that are transferred to the rhenium (I) biscarbonyl complex. The rhenium complex then catalyzes the reduction of carbon dioxide to carbon monoxide. This mechanism highlights the importance of electron transfer and the role of the photosensitizer in the catalytic process .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ru-Re(FPh) can change over time due to factors such as stability and degradation. The compound’s photocatalytic activity may decrease over extended periods, and its stability can be influenced by environmental conditions such as light exposure and temperature. Long-term studies have shown that Ru-Re(FPh) can maintain its catalytic properties for several hours, but prolonged exposure may lead to degradation and reduced efficacy .

Dosage Effects in Animal Models

The effects of Ru-Re(FPh) vary with different dosages in animal models. At low doses, the compound can effectively catalyze the reduction of carbon dioxide without causing significant adverse effects. At higher doses, Ru-Re(FPh) may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired catalytic activity while minimizing toxicity .

Metabolic Pathways

Ru-Re(FPh) is involved in metabolic pathways related to carbon dioxide reduction. The compound interacts with enzymes and cofactors that facilitate the conversion of carbon dioxide to carbon monoxide. This interaction can influence metabolic flux and alter the levels of metabolites involved in cellular respiration and energy production .

Transport and Distribution

Within cells and tissues, Ru-Re(FPh) is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its catalytic activity. The distribution of Ru-Re(FPh) within cells can also impact its ability to interact with target biomolecules and catalyze biochemical reactions .

Subcellular Localization

Ru-Re(FPh) exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for ensuring that Ru-Re(FPh) can effectively participate in biochemical reactions and exert its catalytic effects .

Preparation Methods

The synthesis of Ru-Re(FPh) involves the combination of a ruthenium (II) complex with a rhenium (I) biscarbonyl complex. The reaction typically takes place in an acetonitrile solution under controlled conditions. The phosphorus ligands on the rhenium site play a crucial role in determining the photocatalytic abilities of the compound .

Chemical Reactions Analysis

Ru-Re(FPh) undergoes several types of chemical reactions, primarily focusing on reduction processes. The compound is highly efficient in the photocatalytic reduction of carbon dioxide to carbon monoxide. This reaction is facilitated by the presence of visible light and specific reductants such as 1-benzyl-1,4-dihydronicotinamide (BNAH) . The major product formed from these reactions is carbon monoxide, which is a valuable chemical feedstock .

Comparison with Similar Compounds

Ru-Re(FPh) is unique due to its high turnover frequency and durability compared to other supramolecular photocatalysts. Similar compounds include other Ru-Re supramolecular complexes, such as those with different phosphorus ligands or linkers . These compounds also exhibit photocatalytic properties but may differ in their efficiency and stability. The rapid intramolecular electron transfer in Ru-Re(FPh) is one of its most significant advantages, making it a superior choice for photocatalytic applications .

Properties

IUPAC Name

carbon monoxide;iron(3+);4-methyl-2-(4-methylpyridin-2-yl)pyridine;2-(4-methylpyridin-2-yl)-4-[2-[2-(4-methylpyridin-2-yl)pyridin-4-yl]ethyl]pyridine;ruthenium;tris(4-fluorophenyl)phosphane;trihexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4.2C18H12F3P.2C12H12N2.2CO.3F6P.Fe.Ru/c1-17-5-9-25-21(13-17)23-15-19(7-11-27-23)3-4-20-8-12-28-24(16-20)22-14-18(2)6-10-26-22;2*19-13-1-7-16(8-2-13)22(17-9-3-14(20)4-10-17)18-11-5-15(21)6-12-18;2*1-9-3-5-13-11(7-9)12-8-10(2)4-6-14-12;2*1-2;3*1-7(2,3,4,5)6;;/h5-16H,3-4H2,1-2H3;2*1-12H;2*3-8H,1-2H3;;;;;;;/q;;;;;;;3*-1;+3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMTWCVJZHGHGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)C.CC1=CC(=NC=C1)C2=NC=CC(=C2)CCC3=CC(=NC=C3)C4=NC=CC(=C4)C.[C-]#[O+].[C-]#[O+].C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.C1=CC(=CC=C1F)P(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3].[Ru]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H70F24FeN8O2P5Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2015.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471276-06-8
Record name Ru-Re(FPh)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ru-Re(FPh)
Reactant of Route 2
Ru-Re(FPh)
Reactant of Route 3
Reactant of Route 3
Ru-Re(FPh)
Reactant of Route 4
Ru-Re(FPh)
Reactant of Route 5
Reactant of Route 5
Ru-Re(FPh)
Reactant of Route 6
Reactant of Route 6
Ru-Re(FPh)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.